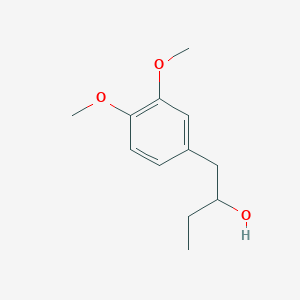
1-(3,4-Dimethoxyphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)butan-2-ol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethoxyphenyl)butan-2-ol is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H18O3 and is characterized by the presence of two methoxy groups attached to a phenyl ring, which contributes to its unique biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate several biological pathways through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that mediate cellular responses, influencing processes such as inflammation and pain perception.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory conditions.
3. Melanin Synthesis Enhancement
A notable study explored the effects of a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which showed enhanced melanogenesis in B16F10 melanoma cells. This suggests that compounds with similar structures may promote melanin synthesis through pathways involving tyrosinase activity and other regulatory factors .
Case Study 1: Antioxidant Properties
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in inflammatory diseases.
| Treatment Group | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 800 |
| LPS Only | 1200 |
| LPS + Compound | 500 |
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10,13H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEONCBASHYJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734041 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26014-71-1 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














